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Drug Profile Comparison

Drug Name Target
Approved
Indications
(Examples)

Common Adverse
Events (AEs)

Characteristic /
Management Tips

Erdafitinib Pan-

FGFR
kinase

inhibitor
[1] [2] [3]

Locally advanced or

metastatic urothelial
carcinoma with

susceptible FGFR3
alterations [1] [2] [3]

Stomatitis,

hyponatremia [1];
Dermatologic/nail

disorders, central
serous

chorioretinopathy (eye
disorder),

hyperphosphatemia
[3]

Hyperphosphatemia
is an on-target effect;
managed with dose

modifications and
phosphate-lowering

agents [3]. Ocular
disorders require

regular monitoring [3].

Pemigatinib FGFR1,
FGFR2,

FGFR3
inhibitor

[4]

Previously treated,
unresectable locally

advanced or
metastatic

cholangiocarcinoma
with FGFR2 fusion or

Hyperphosphatemia,
alopecia, diarrhea,

dysgeusia, fatigue,
ocular disorders [5] [6]

[4]

Hyperphosphatemia
is a common on-target

AE; managed through
dose adjustments [5]

[6]. Nephrolithiasis
identified as a potential
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Drug Name Target
Approved
Indications
(Examples)

Common Adverse
Events (AEs)

Characteristic /
Management Tips

rearrangement [5] [6]

[4]

signal in real-world data

[4].

Derazantinib FGFR

inhibitor
(with

additional
CSF1R

activity)
[7]

Proof of concept in
bile duct cancer;
studies in

bladder/gastric
cancer ongoing [7]

Appears to have a

differentiated profile
with reports of

reduced retinal side
effects, stomatitis,

hand-foot syndrome,
and nail toxicity

compared to peers [7]

Potential differentiation

may lie in better
tolerability and a

strategy for dose
intensification,

especially in
combinations [7].

Key Efficacy and Safety Insights

The information below expands on the data in the table and covers insights from clinical trials and post-

marketing surveillance.

Erdafitinib Efficacy and Safety: In a Phase 2 study for urothelial carcinoma, Erdafitinib

demonstrated an objective response rate of 40% [1]. Its safety profile is characterized by

dermatologic, nail, and ocular disorders [3]. A matching-adjusted indirect comparison (MAIC)

study suggested that Erdafitinib might have a slightly higher incidence of adverse events compared

to Enfortumab Vedotin, but these events were generally less severe [2].

Pemigatinib Safety Analysis: A systematic review confirmed that hyperphosphatemia and other AEs

associated with Pemigatinib (and other FGFR inhibitors) are effectively managed through dose

modulation [5] [6]. A pharmacovigilance study mining the FDA FAERS database detected

nephrolithiasis as a significant adverse event signal not originally highlighted on the drug label,

suggesting an area for clinical vigilance [4].

Derazantinib's Potential Differentiation: One analysis posits that Derazantinib's distinct kinase

inhibition profile may result in a more favorable tolerability profile, specifically with reuced

incidence of retinal toxicity, stomatitis, hand-foot syndrome, and nail toxicity compared to other
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FGFR inhibitors [7]. This improved safety profile could allow for dose intensification strategies and

provide an advantage in combination therapies with checkpoint inhibitors [7].

FGFR Inhibitor Class Signaling Pathway

The following diagram illustrates the common mechanism of action for FGFR inhibitors, which underpins

both their efficacy and characteristic side effects like hyperphosphatemia.

FGF Ligand

FGFR (Dimer)

 Binds 

Downstream Signaling
(JAK/STAT, MAPK, PI3K/AKT)

 Activates 

FGFR Inhibitor
(e.g., Erdafitinib, Pemigatinib)

 Inhibits 

Cellular Effects
(Proliferation, Survival)

 Promotes 

Click to download full resolution via product page

This shared mechanism explains the class-effect adverse events. A primary on-target effect is

hyperphosphatemia, because FGFR signaling inhibition reduces the renal reabsorption of phosphate [5] [6]

[3]. Other common AEs like nail disorders, alopecia, and mucosal inflammation (stomatitis) are linked to

FGFR's role in regulating epithelial cell growth and differentiation [5] [6] [3].

Final Summary
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For Erdafitinib and Pemigatinib: Robust safety and efficacy data are available from clinical trials

and post-marketing studies. Their profiles are characterized by on-target AEs like hyperphosphatemia
and ocular/dermatologic events, which are generally manageable with dose adjustments [5] [1] [6].

For Derazantinib: A direct, data-driven comparison is currently not possible. Available commentary
suggests a potentially differentiated safety profile with fewer retinal and dermatologic events, but this

lacks comprehensive quantitative support from large studies [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547998?utm_src=pdf-bulk
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

